4-Bromo-N-cyclohexyl-2,5-difluorobenzamide
Description
4-Bromo-N-cyclohexyl-2,5-difluorobenzamide (CAS: 1341613-93-1) is a halogenated benzamide derivative characterized by a bromine atom at the 4-position, fluorine atoms at the 2- and 5-positions of the benzene ring, and a cyclohexylamine substituent linked via an amide bond. Its synthesis typically involves coupling 4-bromo-2,5-difluorobenzoic acid with cyclohexylamine under standard amidation conditions.
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-2,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF2NO/c14-10-7-11(15)9(6-12(10)16)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVXVIQYDKJBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-N-cyclohexyl-2,5-difluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,5-difluorobenzoic acid and cyclohexylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-Bromo-N-cyclohexyl-2,5-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and potentially leading to new compounds with different properties.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
4-Bromo-N-cyclohexyl-2,5-difluorobenzamide serves as a critical building block in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules: Acts as an intermediate in creating more intricate chemical structures.
- Reactivity Studies: Engages in substitution reactions where the bromine atom can be replaced by various nucleophiles, leading to different derivatives .
Biology
In biological research, this compound is explored for its potential interactions with biological systems:
- Enzyme Interaction Studies: Investigated for its ability to inhibit or modulate enzyme activities, potentially affecting metabolic pathways.
- Receptor Binding Studies: Assessed for binding affinity to specific receptors, which may lead to therapeutic applications .
Medicine
Research into pharmaceutical applications is ongoing:
- Drug Development: The compound is evaluated for its potential as a pharmacophore in drug design, particularly in targeting diseases such as cancer and inflammatory disorders.
- Therapeutic Applications: Investigated for its efficacy in treating conditions like psoriasis and restenosis due to its kinase inhibitory activity .
Industrial Applications
This compound finds utility in industrial settings:
- Material Development: Used in the formulation of specialty chemicals and new materials.
- Reagent in Chemical Processes: Functions as a reagent in various industrial chemical reactions .
Case Studies and Mechanisms of Action
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclohexyl-2,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide (C8)
- Structural Differences :
- The benzene ring retains the 4-bromo substituent but replaces 2,5-difluoro with a 4-methoxyphenylsulfonamido group at the 2-position.
- The amine substituent is a 3,5-dimethoxyphenyl group instead of cyclohexyl.
- Synthesis & Bioactivity: Synthesized via multi-step sulfonylation and amidation, C8 exhibited moderate inhibitory activity in kinase assays (specific targets undisclosed in available data) .
4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- Structural Differences :
- Fluorine atoms are present at the 2,5-positions (similar to the target compound), but the cyclohexyl group is replaced with a 2,6-difluorophenyl moiety.
- An additional (2S)-1,1,1-trifluoropropan-2-yloxy group is introduced at the 2-position.
- Synthesis & Performance :
- Synthesized via coupling of 4-bromo-2-[(2S)-trifluoropropan-2-yl]oxy]benzoyl chloride with 2,6-difluoroaniline in dry DMF, achieving a 92% yield after purification.
- LC-MS data (m/z = 424 [M+H]+) confirms molecular identity, and the trifluoropropyloxy group may enhance metabolic stability compared to the unmodified cyclohexylamide .
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
- Structural Differences :
- While sharing a 4-bromo-2,5-disubstituted benzene core, 2C-B is a phenethylamine derivative with methoxy groups at the 2- and 5-positions and lacks the amide linkage.
- Bioactivity & Applications: A well-known psychoactive designer drug, 2C-B acts as a serotonin receptor agonist. The absence of the amide group and cyclohexyl substituent reduces structural rigidity, facilitating blood-brain barrier penetration .
Comparative Data Table
*Estimated based on structural formula.
Key Research Findings and Notes
- Discontinuation Challenges : The discontinued status of this compound highlights supply chain issues for halogenated benzamides, necessitating in-house synthesis for further studies .
- Substituent Impact :
- Fluorine and bromine enhance electronegativity and steric bulk, influencing receptor binding.
- Cyclohexyl groups may improve lipophilicity compared to aromatic amines (e.g., 2C-B), but reduce water solubility.
- Synthetic Complexity : The patent compound (m/z 424) demonstrates that advanced fluorinated side chains can be incorporated with high efficiency, offering a template for optimizing pharmacokinetics .
Biological Activity
4-Bromo-N-cyclohexyl-2,5-difluorobenzamide is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a bromine atom, two fluorine atoms, and a cyclohexyl group attached to a benzamide structure. Its molecular formula is CHBrFN\O, and it exhibits unique chemical properties due to these substituents.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it can modulate the activity of certain molecular targets, leading to various biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect nicotinamide adenine dinucleotide kinase (NADK), which plays a critical role in cellular metabolism and energy production .
- Receptor Binding : It can bind to receptors, potentially influencing cell signaling pathways that regulate growth and proliferation.
Antitumor Effects
Preliminary studies suggest that this compound exhibits antitumor properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For example:
- Cell Proliferation Inhibition : The compound has been tested against transformed cell lines, showing a reversal of their transformed phenotype by inhibiting anchorage-independent growth .
- Mechanistic Insights : Studies have indicated that the inhibition of NADK leads to reduced levels of NADPH, destabilizing dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair .
Enzyme Interaction Studies
Research has also focused on the compound's interaction with other enzymes:
- Kinase Inhibition : Similar compounds have been identified as selective MEK kinase inhibitors, suggesting that this compound may share this property. Kinase inhibitors are crucial in cancer therapy as they can halt the signaling pathways responsible for tumor growth .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
